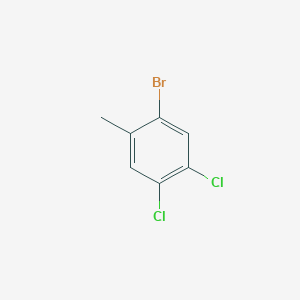

2-Bromo-4,5-dichlorotoluene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4,5-dichlorotoluene (2-Br-4,5-DCT) is a halogenated aromatic hydrocarbon (HAC) found in a variety of industrial and consumer products. It is a colorless liquid with a sweet, chloroform-like odor and is commonly used as a solvent in the manufacture of paints, varnishes, and lacquers. 2-Br-4,5-DCT is also used as a flame retardant in plastics and other materials, as an intermediate in the production of pharmaceuticals, and as an antioxidant in rubber and other polymers.

Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Halogenated Aromatics : 2-Bromo-4,5-dichlorotoluene is used as a precursor in the synthesis of various halogenated aromatic compounds. For instance, the synthesis of 4-Bromo-2-chlorotoluene involves a series of reactions including reduction, diazotization, and Sandmeyer reaction, showcasing the versatility of halogenated toluenes in organic synthesis (Xue Xu, 2006).

Halogenation Reactions : Halogenated toluenes like this compound are useful in ring halogenation processes. For example, a study demonstrated the preparation of mixed halogenated compounds through halogenation reactions of polyalkylbenzenes, utilizing various halogen sources and catalysts (P. Bovonsombat & E. Mcnelis, 1993).

Preparation of Key Intermediates : A research focused on the ammoxidation of 2,4-dichlorotoluene to produce 2,4-dichlorobenzonitrile, a key intermediate in organic synthesis. The study explored various catalysts and conditions to optimize yield and purity (H. Chi et al., 1999).

Spectroscopic and Chemical Analysis

Vibrational Spectroscopy Studies : The molecular structure and vibrational properties of 2-bromo-4-chlorotoluene have been analyzed using spectroscopic methods, providing insights into the influences of bromine and chlorine atoms on the geometry of benzene rings (C. Arunagiri, M. Arivazhagan, & A. Subashini, 2011).

Catalytic Conversion Studies : Studies on the catalytic conversion of dichlorotoluene, similar in structure to this compound, provide insights into the synthesis of chlorinated aromatics and the roles of different catalysts in these processes (Chunguang Zhai et al., 2017).

Photocatalytic Applications

- Photocatalytic Reaction Research : The study of photoreaction mechanisms of bromophenols, which can be structurally related to this compound, highlights the potential for photocatalytic applications in synthesizing complex organic compounds (Nobuyuki Akai et al., 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-bromo-4,5-dichloro-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOIRRSQILKCTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572098 |

Source

|

| Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204930-36-9 |

Source

|

| Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)